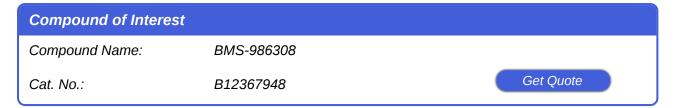


## An In-Depth Technical Guide to BMS-986308 for Heart Failure Research

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**BMS-986308** is a novel, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel currently under investigation as a potential therapeutic for heart failure.[1][2] By targeting ROMK, **BMS-986308** offers a unique mechanism of action that promotes diuresis and natriuresis, addressing fluid overload, a key concern in heart failure management. This technical guide provides a comprehensive overview of the preclinical and clinical research on **BMS-986308**, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies. The information is intended to support further research and development in the field of cardiovascular medicine.

#### **Introduction to BMS-986308**

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A primary symptom and contributor to morbidity in heart failure is fluid retention, leading to congestion and edema. Diuretics are a cornerstone of heart failure therapy; however, existing options can be associated with electrolyte imbalances, such as hypokalemia.

**BMS-986308** emerges as a promising agent with a novel mechanism of action. As a selective ROMK inhibitor, it is designed to increase sodium and water excretion while potentially sparing potassium, offering a favorable safety profile compared to conventional diuretics.[3]



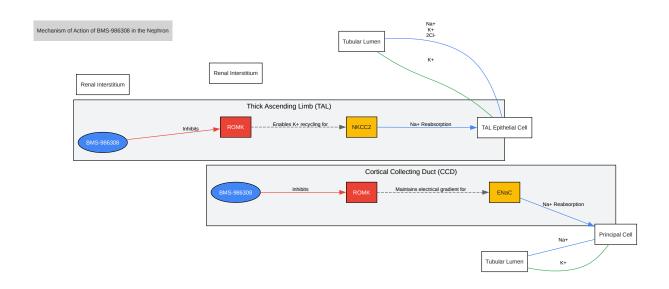
# Mechanism of Action: ROMK Inhibition in the Nephron

The renal outer medullary potassium (ROMK) channel plays a critical role in salt reabsorption in the kidney.[4] It is primarily located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[5]

- In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the
  apical membrane. This process is crucial for the function of the Na+/K+/2Cl- cotransporter
  (NKCC2), which is responsible for a significant portion of sodium reabsorption.[6] By
  inhibiting ROMK, BMS-986308 is believed to reduce the availability of luminal potassium,
  thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[6]
- In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK is the primary channel for potassium secretion.[5] Its inhibition is postulated to depolarize the luminal membrane, which reduces the electrochemical gradient for sodium reabsorption through the epithelial sodium channel (ENaC).[6]

This dual-site action of ROMK inhibition is expected to produce a robust diuretic and natriuretic effect.





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Mechanism of Action of BMS-986308 in the Nephron

## Preclinical Research In Vivo Efficacy: Volume-Loaded Rat Diuresis Model

BMS-986308 has demonstrated efficacy in a volume-loaded rat diuresis model.[2]

Experimental Protocol:

• Animal Model: Male Sprague-Dawley rats.[7]







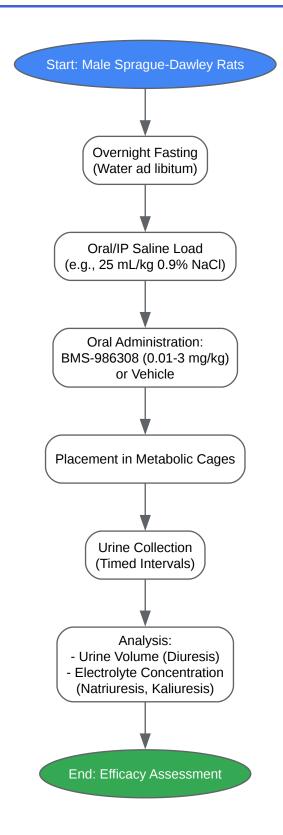
Dosage: 0.01-3 mg/kg.[7]

Administration: A single oral dose (p.o.).[7]

#### Procedure:

- Animals are fasted overnight with free access to water.
- A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to induce a state of hydration and promote urine flow.
- BMS-986308 or vehicle control is administered.
- Rats are placed in metabolic cages for urine collection.
- Urine volume is measured at specified time intervals (e.g., every hour for 5-6 hours) to determine the diuretic effect.
- o Urine samples are collected to analyze electrolyte concentrations (Na+, K+, Cl-).
- Results: BMS-986308 led to a robust increase in diuresis in this model.[7]





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Preclinical Experimental Workflow: Rat Diuresis Model



# Clinical Research: First-in-Human Study (NCT04763226)

A first-in-human, single-ascending-dose study of **BMS-986308** was conducted in healthy adult participants to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[3]

### **Study Design**

- · Participants: Healthy adult volunteers.
- Design: Randomized, placebo-controlled, single-ascending-dose study.
- Dose Cohorts: Participants were assigned to receive a single oral dose of BMS-986308 or a matching placebo.

#### **Experimental Protocol**

- Screening: Participants underwent a comprehensive screening process to ensure they met the inclusion and exclusion criteria.
- Dosing: On the dosing day, participants received a single oral dose of BMS-986308 or placebo under controlled conditions.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points postdose to determine the plasma concentrations of BMS-986308.
- Pharmacodynamic Assessments:
  - Urine was collected over specified intervals to measure urine volume (diuresis) and sodium excretion (natriuresis).
  - Serum and urine electrolytes were monitored.
- Safety Monitoring: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

### **Quantitative Data**



Table 1: Pharmacokinetic Parameters of BMS-986308 in Healthy Volunteers

| Parameter                            | Value                                       | Reference |
|--------------------------------------|---|-----------|
| Time to Maximum Concentration (Tmax) | 1.00 - 1.75 hours                           | [8]       |
| Terminal Half-life (t1/2)            | ~13 hours                                   | [8]       |
| Area Under the Curve (AUC)           | Dose-proportional                           | [8]       |
| Maximum Concentration (Cmax)         | Slightly greater than dose-<br>proportional | [8]       |

Table 2: Pharmacodynamic Effects of a Single 100 mg Dose of **BMS-986308** (Change from Baseline)

| Parameter                              | 0-6 hours   | 0-24 hours  | Reference |
|--|-------------|-------------|-----------|
| Urine Output<br>(Diuresis)             | +1683.0 mL  | +2055.3 mL  | [8]       |
| Urinary Sodium Excretion (Natriuresis) | +231.7 mmol | +213.7 mmol | [8]       |

Note: A pharmacologically active dose was observed to start at 30 mg.[8]

### **Safety and Tolerability**

In the first-in-human study, single doses of **BMS-986308** were found to be safe and well-tolerated in healthy adult participants.[8]

### **Future Directions**

The promising preclinical and early clinical data for **BMS-986308** support its continued development for the treatment of heart failure. Future research will likely focus on:

 Multiple-ascending-dose studies to evaluate the safety and efficacy of repeated administration.



- Clinical trials in patients with heart failure to assess the impact of BMS-986308 on clinical outcomes, including symptoms of congestion, exercise capacity, and rehospitalization rates.
- Further investigation into the potassium-sparing effects of BMS-986308 in a patient population.

#### Conclusion

**BMS-986308** represents a novel approach to the management of fluid overload in heart failure. Its targeted inhibition of the ROMK channel offers a distinct mechanism of action with the potential for effective diuresis and natriuresis, possibly with a favorable safety profile concerning potassium balance. The data gathered to date provide a strong rationale for the continued investigation of **BMS-986308** as a potential new therapeutic option for patients with heart failure.

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